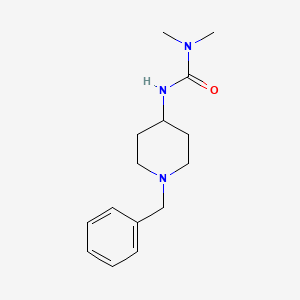![molecular formula C14H24N2O2 B7508389 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as CBP and has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of CBP is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor. CBP also modulates the activity of the glutamate N-methyl-D-aspartate (NMDA) receptor. These interactions are thought to be responsible for the therapeutic effects of CBP.
Biochemical and Physiological Effects:
CBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. CBP has also been shown to reduce the levels of pro-inflammatory cytokines, which may explain its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBP is its high potency and selectivity for the dopamine D2 and serotonin 5-HT1A receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, CBP has a short half-life and is rapidly metabolized, which can make it difficult to achieve sustained therapeutic effects in vivo.
Direcciones Futuras
There are several future directions for the study of CBP. One area of research is the development of CBP analogs with improved pharmacokinetic properties. Another area of research is the investigation of CBP as a potential treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Furthermore, CBP may have potential as a novel treatment for chronic pain and mood disorders. Overall, the study of CBP and its analogs has the potential to lead to the development of new and effective treatments for a range of diseases and disorders.
Conclusion:
In conclusion, 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one is a chemical compound with significant potential for therapeutic applications. Its high potency and selectivity for the dopamine D2 and serotonin 5-HT1A receptors make it a valuable tool for studying the role of these receptors in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action of CBP and to develop CBP analogs with improved pharmacokinetic properties. The study of CBP and its analogs has the potential to lead to the development of new and effective treatments for a range of diseases and disorders.
Métodos De Síntesis
The synthesis of CBP involves the reaction of 4-(Cyclobutanecarbonyl)piperazine with 3-methyl-2-butanone in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a pure product with high yield. This method has been optimized for large-scale production, making CBP readily available for research purposes.
Aplicaciones Científicas De Investigación
CBP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in preclinical studies. CBP has also been investigated for its potential to treat drug addiction and alcoholism. Furthermore, CBP has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders.
Propiedades
IUPAC Name |
1-[4-(cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-11(2)10-13(17)15-6-8-16(9-7-15)14(18)12-4-3-5-12/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUBREAEBIARNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

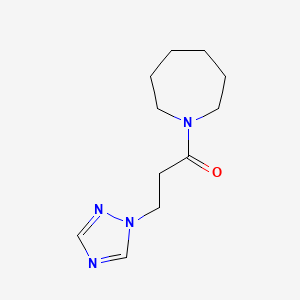
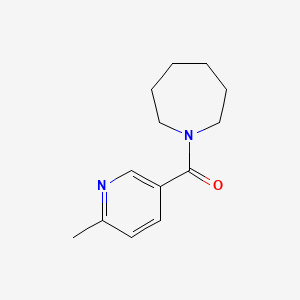
![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)
![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)

![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)

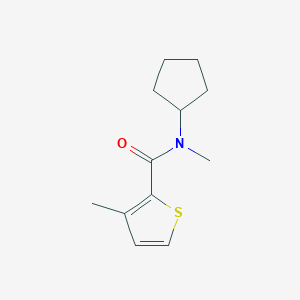
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)
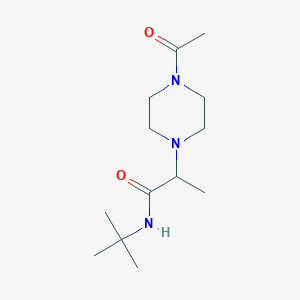
![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)
